![molecular formula C12H21NO3 B1274462 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid CAS No. 69049-86-1](/img/structure/B1274462.png)
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is a chemical compound that is part of a broader class of tert-butylcarbamoyl compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecule it is attached to .
Synthesis Analysis
The synthesis of related tert-butylcarbamoyl compounds involves various strategies. For instance, an enantioselective synthesis approach was used to create a potent CCR2 antagonist intermediate, which involved an iodolactamization as a key step . Another synthesis method utilized a Hofmann rearrangement mediated by trichloroisocyanuric acid to synthesize a tert-butylcarbamoyl compound with a variety of functional groups . An improved synthesis of a similar compound from 3-aminobenzoic acid was described, which used milder and more selective conditions .
Molecular Structure Analysis
The molecular structure and conformation of tert-butylcarbamoyl compounds have been studied using X-ray crystallography and conformational analysis. For example, the crystal structure of a related compound showed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric structures . Another study determined the structure of a chiral cyclic amino acid ester, which was characterized using NMR spectroscopy and mass spectrometry, followed by X-ray diffraction analysis .
Chemical Reactions Analysis
Chemical reactions involving tert-butylcarbamoyl compounds can be complex due to the presence of the bulky tert-butyl group. For example, cyclohexa-1,4-dienes with a tert-butyl group were shown to function as isobutane equivalents in a transfer hydro-tert-butylation reaction catalyzed by a boron Lewis acid . Another study reported a cyclodimerization reaction of a di-tert-butyl-substituted compound, which formed a mixture of cis- and trans-isomeric lactone-acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylcarbamoyl compounds are influenced by the tert-butyl group. The steric bulk of this group can affect the molecule's reactivity, solubility, and stability. For instance, the tert-butyl group can create hydrophobic channels in the crystal structure, which can influence the solubility and packing of the molecules . The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates demonstrate the reactivity of these compounds, which can be transformed into various substituted esters and acids .
Scientific Research Applications
Chemosensory Materials
One application of tert-butyl derivatives in scientific research is in the creation of chemosensory materials. A study by (Sun et al., 2015) demonstrated that benzothizole modified carbazole derivatives, including those with tert-butyl moieties, can self-assemble into nanofibers with strong blue light emission. These nanofibers are useful as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration and good adsorption.
Synthesis of Mikanecic Acid
In the field of organic synthesis, tert-butyl groups play a role in the synthesis of complex organic molecules. Hoffmann and Rabe (1984) described a process involving tert-butyl propenoate for synthesizing mikanecic acid, a dicarboxylic acid, which was achieved with a 24% overall yield (Hoffmann & Rabe, 1984).
Synthesis of Factor Xa Inhibitors
Wang et al. (2017) explored the stereoselective synthesis of cyclohexane carboxamide stereoisomers starting from 3-cyclohexene-1-carboxylic acid, leading to key intermediates in the synthesis of Factor Xa inhibitors. This research highlights the importance of tert-butyl groups in medicinal chemistry (Wang et al., 2017).
Catalytic Activity in Oxidation Reactions
Tert-butyl groups are also significant in catalysis research. A study on cyclohexene oxidation using tert-butylhydroperoxide presented by (Sehlotho & Nyokong, 2004) demonstrated the role of tert-butyl-based catalysts in oxidation reactions, leading to various industrial applications.
Synthesis of Benzyl Carbamate
Campbell et al. (2009) described the enantioselective synthesis of benzyl carbamate, an essential intermediate for CCR2 antagonists, utilizing tert-butoxycarbonylamino as a key component. This underscores the significance of tert-butyl derivatives in the synthesis of pharmaceutical intermediates (Campbell et al., 2009).
Development of MOF Catalysts
In materials science, tert-butyl groups contribute to the development of Metal-Organic Frameworks (MOFs). Paul et al. (2016) reported a copper(ii) MOF synthesized from a terpyridine species containing tert-butyl, which exhibited good catalytic activity in the hydrocarboxylation of cyclohexane (Paul et al., 2016).
Hydrogenation Studies
Research on hydrogenation reactions, such as those conducted by (Hiyoshi et al., 2007), also utilizes tert-butyl groups. Their study on the hydrogenation of tert-butylphenols highlighted the role of these groups in influencing reaction selectivity and efficiency.
properties
IUPAC Name |
2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLQMLQBRWTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398063 | |
Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69049-86-1 | |
Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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